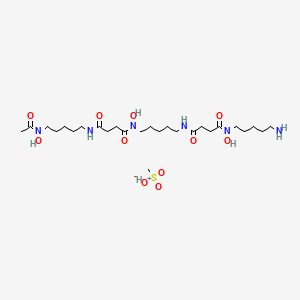![molecular formula C10H9NO6 B1662272 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid CAS No. 201730-11-2](/img/structure/B1662272.png)
4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid
Vue d'ensemble
Description
4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid (ACMBA) is an important organic compound used in a variety of scientific research applications. In its natural form, ACMBA is a white crystalline powder with a molecular weight of 250.2 g/mol and a melting point of 230-232°C. It is a versatile compound that can be used in a variety of different applications, including in vivo and in vitro research, as well as biochemical and physiological applications.
Applications De Recherche Scientifique
Supramolecular Structure Formation
The compound is involved in the formation of three-dimensional supramolecular structures. This is facilitated by intermolecular hydrogen bonds and π–π stacking interactions, as observed in certain benzene-1,4-dicarboxylic acid molecules, which is structurally related to 4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid (Shi-wei Yan et al., 2011).
Esterification in Organic Synthesis
The compound plays a role in organic synthesis, particularly in esterification reactions. A variety of carboxylic acids, including those similar to this compound, react with alkyl halides to form esters, a key process in organic chemistry (N. Ono et al., 1978).
Metal–Organic Frameworks
In the field of material science, derivatives of benzene-1,4-dicarboxylic acid are used to construct copper metal–organic complexes. These complexes have varied structural forms, including discrete molecular chairs and two-dimensional layer structures (Fangna Dai et al., 2009).
Molecular Self-Assembly
The compound has been studied in the context of molecular self-assembly. For instance, carboxylic acid derivatives bearing amino groups show enhanced dimerization in benzene, leading to the formation of structures like complementary double helices stabilized by salt bridges (H. Yamada et al., 2010).
Polyamide Synthesis
In polymer science, aromatic polyamides derived from compounds structurally similar to this compound demonstrate significant solubility in aprotic solvents and have applications in creating flexible, transparent films with high thermal stability (Chin‐Ping Yang et al., 1996).
Inhibition of Fruit Oxidases
Aromatic carboxylic acids related to this compound can inhibit o-diphenol oxidases in fruits like Prunus avium, highlighting their potential in food science and preservation (P. Pifferi et al., 1974).
Functionalized Metal-Organic Frameworks
The compound is instrumental in synthesizing amine-functionalized metal-organic frameworks. These frameworks exhibit varying degrees of stability and porosity, essential for applications in catalysis and gas storage (S. Chavan et al., 2014).
Propriétés
IUPAC Name |
4-[(S)-amino(carboxy)methyl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVMOGKBEVRBPP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581628 | |
| Record name | (S)-3,4-DCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201730-11-2 | |
| Record name | (S)-3,4-DCPG | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201730-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3,4-DCPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DCPG, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3Y53JA9W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)

